molecular formula C9H10BrCl2N B2554851 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride CAS No. 2418709-42-7

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride

Cat. No.: B2554851
CAS No.: 2418709-42-7
M. Wt: 282.99
InChI Key: NHOMUDAWOJLGMJ-UHFFFAOYSA-N
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Description

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride is a chemical compound with the molecular formula C9H9BrClN·HCl It is a derivative of tetrahydroquinoline, a bicyclic structure that is commonly found in various natural and synthetic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride typically involves the bromination and chlorination of tetrahydroquinoline. The reaction conditions often include the use of bromine and chlorine reagents under controlled temperatures to ensure selective halogenation at the desired positions on the quinoline ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the tetrahydroquinoline ring into a more oxidized form, such as quinoline.

    Reduction: Reduction reactions can remove halogen atoms or reduce the quinoline ring to a more saturated form.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Dehalogenated or more saturated tetrahydroquinoline derivatives.

    Substitution: Various substituted tetrahydroquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride involves its interaction with specific molecular targets. The halogen atoms in the compound can enhance its binding affinity to certain enzymes or receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
  • 8-Bromo-1,2,3,4-tetrahydroquinoline;hydrochloride
  • 7-Bromo-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Uniqueness

8-Bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride is unique due to the presence of both bromine and chlorine atoms on the tetrahydroquinoline ring. This dual halogenation can confer distinct chemical properties, such as increased reactivity and potential biological activity, compared to compounds with only one halogen atom.

Properties

IUPAC Name

8-bromo-7-chloro-1,2,3,4-tetrahydroquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-8-7(11)4-3-6-2-1-5-12-9(6)8;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOMUDAWOJLGMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=C(C=C2)Cl)Br)NC1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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